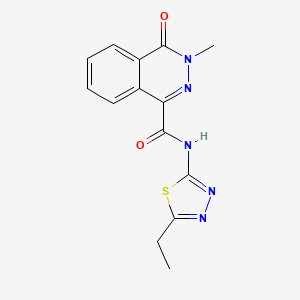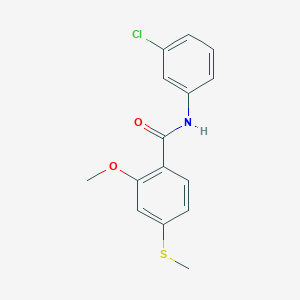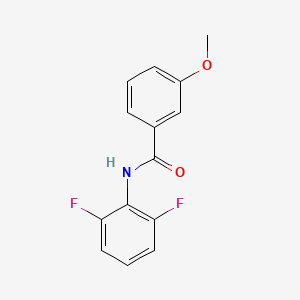![molecular formula C15H19N3O4 B5778447 N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide, commonly known as MNA, is a chemical compound that has been widely used in scientific research for its various applications. MNA is a yellow crystalline powder that has a molecular formula of C15H19N3O4.
Mecanismo De Acción
MNA inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate and thus inhibits its activity. MNA has also been shown to inhibit other protein kinases by a similar mechanism.
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects. Inhibition of protein kinase CK2 by MNA has been shown to induce apoptosis in cancer cells. MNA has also been shown to inhibit the growth of various cancer cell lines in vitro. In addition, MNA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNA has several advantages for lab experiments. It is a selective inhibitor of protein kinase CK2 and has been shown to have minimal off-target effects. MNA is also stable and can be easily synthesized. However, MNA has some limitations for lab experiments. It has a low solubility in water and may require the use of organic solvents for experiments. In addition, MNA has a short half-life and may require frequent dosing.
Direcciones Futuras
There are several future directions for the study of MNA. One potential direction is the development of MNA analogs that have improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of MNA in vivo. Finally, the study of the effects of MNA on other cellular processes such as autophagy and apoptosis warrants further investigation.
Conclusion:
In conclusion, MNA is a chemical compound that has been widely used in scientific research for its various applications. MNA is a selective inhibitor of protein kinase CK2 and has been shown to have several biochemical and physiological effects. MNA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MNA, including the development of MNA analogs and the study of its effects in vivo.
Métodos De Síntesis
The synthesis of MNA involves the reaction of 4-nitrophenylacrylic acid with morpholine and thionyl chloride. The resulting product is then reacted with ethylenediamine to form MNA. The yield of MNA is approximately 60%.
Aplicaciones Científicas De Investigación
MNA has been widely used in scientific research for its various applications. One of the main applications of MNA is in the study of protein kinases. MNA has been used as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. MNA has also been used in the study of other protein kinases such as PKA, PKC, and MAPK.
Propiedades
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-7-8-17-9-11-22-12-10-17)6-3-13-1-4-14(5-2-13)18(20)21/h1-6H,7-12H2,(H,16,19)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTASYXQLEPMGKY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)

![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)



![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)